7-Nitrobenzo[d]thiazole-2-carbonitrile
Description
7-Nitrobenzo[d]thiazole-2-carbonitrile is a heterocyclic compound featuring a benzo[d]thiazole core substituted with a nitro group at the 7-position and a carbonitrile group at the 2-position. This structure confers unique electronic and steric properties, making it valuable in medicinal chemistry and materials science. Its molecular formula is C₈H₃N₃O₂S, with a molecular weight of 205.19 g/mol (CAS: 188672-84-6). The nitro group’s electron-withdrawing nature polarizes the aromatic system, enhancing reactivity in electrophilic or nucleophilic substitutions.
Properties
Molecular Formula |
C8H3N3O2S |
|---|---|
Molecular Weight |
205.2 g/mol |
IUPAC Name |
7-nitro-1,3-benzothiazole-2-carbonitrile |
InChI |
InChI=1S/C8H3N3O2S/c9-4-7-10-5-2-1-3-6(11(12)13)8(5)14-7/h1-3H |
InChI Key |
LUBJQUHZCQPBJC-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])SC(=N2)C#N |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])SC(=N2)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Positional Isomers: 5-Nitrobenzo[d]thiazole-2-carbonitrile
The 5-nitro isomer (CAS: 188672-84-6) shares the same molecular formula but differs in the nitro group’s position. Key comparisons include:
- Synthetic Accessibility : Both isomers may form via nitration of benzo[d]thiazole-2-carbonitrile, but regioselectivity depends on reaction conditions.
Substituent Variants: Halogenated and Alkoxy Derivatives
- 7-Bromobenzo[d]thiazole-2-carbonitrile (CAS: 1188169-99-4): Molecular weight: 239.09 g/mol, with bromine introducing steric bulk and altering electronic properties.
- 5-Methoxybenzo[d]thiazole-2-carbonitrile (CAS: 7267-35-8):
Functionalized Benzo[d]thiazole Derivatives
- Its synthesis yield (56%) highlights challenges in cyclization and functionalization steps.
Structural and Spectral Comparisons
Crystallographic and Packing Behavior
- 1,3-Thiazole-4-carbonitrile (CCDC 2128844): Exhibits C–H⋯N hydrogen bonding and π–π stacking, driven by the nitrile group’s polarity. In contrast, benzo[d]thiazole derivatives may show enhanced stacking due to the fused benzene ring, though crystallographic data for 7-nitro derivatives are absent in the evidence.
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